molecular formula C7H10ClNO2S B1377411 (1-Cyanocyclopentyl)methanesulfonyl chloride CAS No. 1443981-65-4

(1-Cyanocyclopentyl)methanesulfonyl chloride

Cat. No.: B1377411
CAS No.: 1443981-65-4
M. Wt: 207.68 g/mol
InChI Key: RQYHNUXCRCHDFF-UHFFFAOYSA-N
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Description

(1-Cyanocyclopentyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₇H₁₀ClNO₂S. It is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a cyanocyclopentyl group attached to a methanesulfonyl chloride moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanocyclopentyl)methanesulfonyl chloride typically involves the reaction of cyanocyclopentane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is often purified through techniques such as distillation or recrystallization to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-Cyanocyclopentyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while addition reactions can produce various substituted cyclopentyl compounds .

Scientific Research Applications

(1-Cyanocyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It is investigated for its potential use in drug development and the synthesis of pharmaceutical intermediates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyanocyclopentyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the cyanocyclopentyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyanocyclopropyl)methanesulfonyl chloride
  • (1-Cyanocyclohexyl)methanesulfonyl chloride
  • 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride

Uniqueness

(1-Cyanocyclopentyl)methanesulfonyl chloride is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

(1-cyanocyclopentyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2S/c8-12(10,11)6-7(5-9)3-1-2-4-7/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYHNUXCRCHDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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